4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
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Overview
Description
4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide are the KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase . These enzymes play a crucial role in the regulation of gene expression by modulating the methylation status of histones, proteins that package and order DNA into structural units called nucleosomes.
Mode of Action
The compound interacts with its targets by binding to the Fe(II) in the active site of the demethylase enzymes . This interaction inhibits the enzymes’ activity, preventing them from removing methyl groups from histones. As a result, the methylation pattern of histones is altered, which can lead to changes in gene expression.
Biochemical Pathways
The inhibition of KDM4 and KDM5 affects the histone methylation pathways . Histone methylation is a key epigenetic mechanism that controls gene expression. By inhibiting the demethylation process, the compound can alter the transcriptional activity of genes, potentially leading to various downstream effects depending on the specific genes affected.
Pharmacokinetics
Similar compounds have been shown to exhibit good cellular permeability , suggesting that this compound may also be well-absorbed and distributed within the body
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific genes whose expression is altered due to changes in histone methylation. In general, inhibiting histone demethylases like KDM4 and KDM5 can lead to changes in cell proliferation, differentiation, and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH and temperature of its environment Additionally, the presence of other molecules could influence its binding to its target enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of Benzamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyridine-thiazole hybrids: Compounds that combine pyridine and thiazole rings, often used in medicinal chemistry for their diverse biological activities.
Uniqueness
4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
4-propan-2-yloxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(2)23-15-7-5-13(6-8-15)17(22)21-18-20-16(11-24-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSYXKFMWITGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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